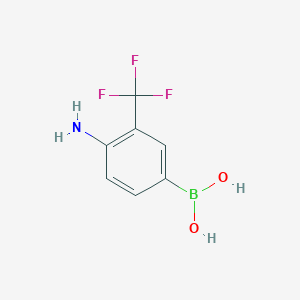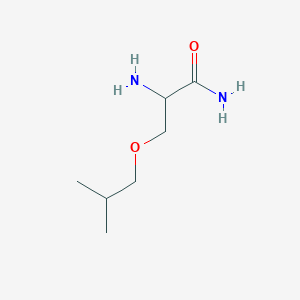
2-Amino-3-isobutoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-isobutoxypropanamide is an organic compound that features both an amino group and an amide group. This compound is of interest due to its unique structure, which includes an isobutoxy group attached to the central carbon atom. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isobutoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-isobutoxypropanoic acid with ammonia or an amine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Another method involves the reductive amination of 3-isobutoxypropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide from the aldehyde precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-isobutoxypropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-isobutoxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide group.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-isobutoxypropanamide involves its interaction with specific molecular targets, primarily through its amino and amide groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methoxypropanamide: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Amino-3-ethoxypropanamide: Contains an ethoxy group in place of the isobutoxy group.
2-Amino-3-propoxypropanamide: Features a propoxy group instead of an isobutoxy group.
Uniqueness
2-Amino-3-isobutoxypropanamide is unique due to the presence of the isobutoxy group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-amino-3-(2-methylpropoxy)propanamide |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
CFRKLVWZIXQQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


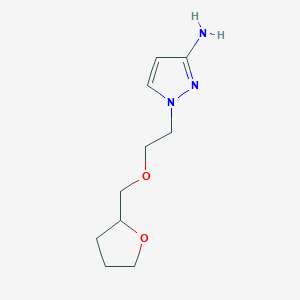
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
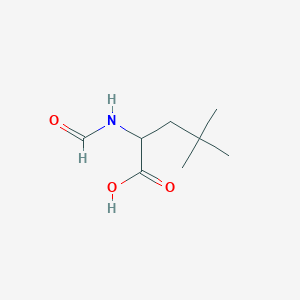

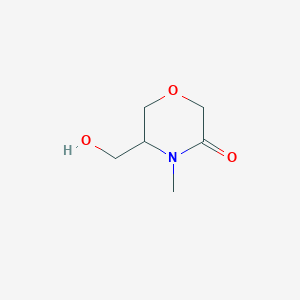

![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)
![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
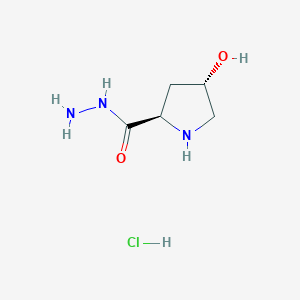
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
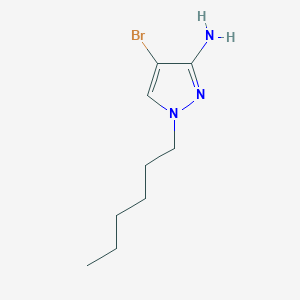
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
